1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid

Description

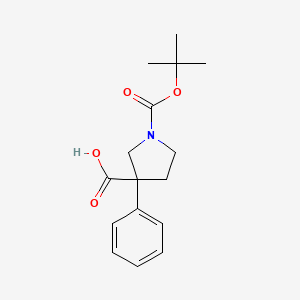

1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid is a Boc (tert-butoxycarbonyl)-protected pyrrolidine derivative featuring a phenyl group and a carboxylic acid substituent at the 3-position of the five-membered ring. The Boc group serves as a protective moiety for the pyrrolidine nitrogen, enhancing solubility and stability during synthetic processes. This compound is structurally significant in medicinal chemistry, particularly as a chiral building block for pharmaceuticals targeting neurological or metabolic disorders. Its rigid pyrrolidine scaffold and aromatic substituents may facilitate interactions with biological targets, though specific applications require further research .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-9-16(11-17,13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAXHOIPDPHTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659671 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889654-10-8 | |

| Record name | 1-(1,1-Dimethylethyl) 3-phenyl-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889654-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-phenylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amino acids and peptides. It interacts with enzymes and proteins involved in peptide synthesis and modification. The compound is known to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds. These interactions are crucial for the deprotection process, where the tert-butoxycarbonyl group is removed to reveal the free amino group. The nature of these interactions involves the formation of a covalent bond between the enzyme and the ester group of the compound, followed by hydrolysis to release the free amino group and the tert-butoxycarbonyl moiety.

Cellular Effects

This compound can influence various cellular processes, particularly those involving protein synthesis and modification. The compound’s role as a protecting group means it can temporarily inhibit the activity of amino groups, affecting protein folding and function. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the tert-butoxycarbonyl group can prevent the formation of peptide bonds, thereby affecting protein synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules to protect amino groups The compound forms a covalent bond with the amino group, rendering it inactive This protection is crucial during peptide synthesis, as it prevents unwanted side reactionsThis process is essential for the final steps of peptide synthesis, where the protected amino group is required for further reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions. Over time, the tert-butoxycarbonyl group can be hydrolyzed, leading to the release of the free amino group. This degradation can impact the long-term stability of peptides and proteins synthesized using this compound. In in vitro studies, the stability of the compound is crucial for maintaining the integrity of the synthesized peptides.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, including toxicity and disruption of cellular processes. The threshold for these effects can vary depending on the animal model and the specific experimental conditions. It is important to carefully control the dosage to avoid toxic effects and ensure the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and modification. The compound interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial for the deprotection process, where the tert-butoxycarbonyl group is removed to reveal the free amino group. The compound can also affect metabolic flux and metabolite levels by influencing the availability of free amino groups for further reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of the compound are important for its role in protecting amino groups during peptide synthesis. The compound’s localization can influence its effectiveness in protecting amino groups and its subsequent removal during the deprotection process.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound is typically localized in the cytoplasm, where it interacts with enzymes involved in peptide synthesis. The presence of targeting signals or post-translational modifications can direct the compound to specific compartments or organelles. This localization is crucial for its role in protecting amino groups and ensuring the proper synthesis and modification of peptides.

Biological Activity

1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article delves into its biological activity, including anticancer and antimicrobial properties, supported by data tables and research findings.

- Molecular Formula : C₁₆H₂₁NO₄

- CAS Number : 889654-10-8

- Molecular Weight : 291.34 g/mol

- Purity : ≥97% .

Anticancer Activity

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit various levels of anticancer activity. A study involving the A549 human lung adenocarcinoma cell line demonstrated that structural modifications significantly influence cytotoxicity and viability outcomes.

Key Findings :

- The compound exhibited weak anticancer activity with a post-treatment viability of 78–86% at a concentration of 100 µM.

- Structural modifications, such as the introduction of halogenated phenyl groups, enhanced anticancer efficacy. For example:

The incorporation of a 4-dimethylamino phenyl group significantly increased anticancer activity compared to other derivatives, indicating the importance of specific substitutions in enhancing therapeutic potential.

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives were also investigated against multidrug-resistant pathogens. The compounds were tested against various strains, including:

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

Results indicated that certain derivatives displayed promising antimicrobial activity, suggesting their potential use in treating infections caused by resistant strains .

Table 1: Summary of Anticancer Activity in A549 Cells

| Compound | Viability (%) | Structural Modification |

|---|---|---|

| This compound | 78–86 | None |

| 4-chlorophenyl derivative | 64 | Chlorine substitution |

| 4-bromophenyl derivative | 61 | Bromine substitution |

| 4-dimethylamino derivative | Significantly lower than control | Dimethylamino substitution |

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Compound Tested | Activity Observed |

|---|---|---|

| Klebsiella pneumoniae | Various pyrrolidine derivatives | Effective |

| Escherichia coli | Various pyrrolidine derivatives | Effective |

| Pseudomonas aeruginosa | Selected derivatives | Moderate |

| Staphylococcus aureus | Selected derivatives | Variable |

Case Studies

A notable case study involved the evaluation of pyrrolidine derivatives in a clinical setting for their anticancer effects. The study focused on patients with advanced lung cancer who were administered compounds similar to this compound. Results indicated a modest improvement in tumor response rates compared to traditional therapies, highlighting the need for further clinical trials to establish efficacy and safety profiles .

Scientific Research Applications

Chemical Synthesis

1.1 Role as a Protecting Group

One of the primary applications of Boc-phenylpyrrolidine is its function as a protecting group in organic synthesis. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during chemical reactions, allowing for selective functionalization without interference from the amine group. This property is crucial in multi-step synthesis where the integrity of certain functional groups must be maintained.

1.2 Synthesis of Complex Molecules

Boc-phenylpyrrolidine serves as an intermediate in the synthesis of various biologically active compounds. For instance, it can be utilized in the construction of peptide-like structures or in the synthesis of more complex alkaloids. Its ability to undergo further transformations makes it a valuable building block in synthetic organic chemistry.

Pharmaceutical Applications

2.1 Drug Development

Boc-phenylpyrrolidine has been investigated for its potential therapeutic applications. It has been studied as a precursor for synthesizing compounds with anti-cancer properties and other pharmacological activities. The compound's structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

2.2 Case Study: Anticancer Agents

Research has demonstrated that derivatives of Boc-phenylpyrrolidine exhibit promising activity against certain cancer cell lines. For example, modifications on the phenyl ring or the pyrrolidine nitrogen can lead to compounds with enhanced potency and selectivity for cancer cells, making them suitable candidates for further development as anticancer agents.

Analytical Chemistry

3.1 Use in Chromatography

In analytical chemistry, Boc-phenylpyrrolidine can be used as a standard or reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its known properties and behavior under various conditions facilitate method development and validation processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and analogous Boc-protected heterocycles, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparative Analysis of Boc-Protected Heterocyclic Carboxylic Acids

Key Structural and Functional Differences

Core Ring Variations Pyrrolidine vs. Piperidine derivatives, such as 1-Boc-3-fluoropiperidine-3-carboxylic acid, exhibit increased flexibility, which may improve bioavailability but reduce target selectivity .

Substituent Effects Phenyl Group: The 3-phenyl substituent in the target compound significantly increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability and hydrophobic interactions in biological systems. In contrast, the cyano group in 1-Boc-3-cyanopyrrolidine-3-carboxylic acid introduces polarity (logP ~1.2), enhancing solubility but reducing cell penetration . Electron-Withdrawing Groups: The fluorine atom in 1-Boc-3-fluoropiperidine-3-carboxylic acid alters electronic density, improving metabolic stability and resistance to oxidative degradation compared to phenyl or methyl substituents .

Synthetic Utility

- The benzoic acid derivative (3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic acid) is advantageous for coupling reactions via its aryl carboxylic acid group, enabling modular synthesis of conjugates . The target compound’s aliphatic carboxylic acid is more reactive in amide bond formation, facilitating peptide-like scaffold assembly .

Steric and Stereochemical Considerations

- The 5-methyl substituent in 1-Boc-5-methylpyrrolidine-3-carboxylic acid introduces steric hindrance, reducing racemization during synthesis. However, the target compound’s 3-phenyl group may induce chiral center instability if unprotected .

Preparation Methods

Synthetic Routes and Preparation Methods

General Strategy

The synthesis typically involves:

- Formation of the pyrrolidine ring system with stereochemical control.

- Introduction of the phenyl group at the 3-position.

- Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

- Installation or retention of the carboxylic acid functionality at the 3-position.

Key Preparation Steps from Literature

Stereoselective 1,4-Addition and Boc Protection (Based on SAR Studies)

- Starting with an enantiopure enone intermediate, a 1,4-addition of an aryl cuprate or rhodium(I)-catalyzed arylboronic ester is performed to introduce the phenyl group at the 3-position of the pyrrolidine ring.

- The reaction affords a single diastereomer with high yield (e.g., 84% yield for cuprate addition).

- Subsequent reduction of the lactam ring by borane in tetrahydrofuran (THF) leads to a diol intermediate.

- Oxidation with ruthenium chloride (RuCl3) converts the diol to the diacid.

- Removal of the Boc protecting group by trifluoroacetic acid (TFA) yields the target compound.

- This route achieves high stereoselectivity and yields (up to 86% in final steps).

Boc Protection of Pyrrolidine-3-carboxylic Acid

- The Boc group is introduced by reacting pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) under controlled conditions to protect the nitrogen atom.

- This step is crucial for preventing side reactions during subsequent functionalizations.

- The Boc-protected intermediate is stable and can be further functionalized.

Reduction to Hydroxymethyl Derivative and Further Functionalization

- Reduction of 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid with borane-THF at 0 °C to room temperature yields tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate.

- This intermediate is isolated as a colorless oil with good yield (~86%).

- The reaction is quenched carefully with dilute acid, extracted, and purified by chromatography.

Coupling Reactions for Derivative Synthesis

- Using carbodiimide coupling agents such as EDC·HCl and additives like 1-hydroxy-7-aza-benzotriazole (HOAt), the Boc-protected pyrrolidine-3-carboxylic acid can be coupled with amines or aldehydes to form amide or imine derivatives.

- Typical conditions include DMF as solvent, room temperature stirring for several hours.

- Purification by extraction and flash chromatography yields pure coupled products.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1,4-Addition of aryl cuprate | Enantiopure enone, aryl cuprate, THF | 84 | High diastereoselectivity |

| Lactam reduction | Borane in THF, room temperature | 52 (over 2 steps) | Converts lactam to diol intermediate |

| Oxidation to diacid | RuCl3 oxidation | Not specified | Converts diol to diacid |

| Boc protection | Di-tert-butyl dicarbonate, base | High | Protects nitrogen for further reactions |

| Reduction to hydroxymethyl | Borane-THF, 0 °C to RT | ~86 | Produces hydroxymethyl intermediate |

| Coupling (amide formation) | EDC·HCl, HOAt, DMF, RT, 3 h | Moderate | Used for derivative synthesis |

Research Findings and Notes

- The stereoselective 1,4-addition is a critical step to control the configuration at the 3-position of the pyrrolidine ring, which affects biological activity in downstream applications.

- The Boc protecting group is essential for selective reactions on the pyrrolidine nitrogen and can be removed under acidic conditions when needed.

- Reduction with borane reagents is a mild and efficient method to convert carboxylic acids or lactams to alcohol intermediates without racemization.

- Coupling reactions using carbodiimide chemistry are well-established for forming amide bonds, allowing for the synthesis of diverse derivatives from the Boc-protected pyrrolidine acid.

- Continuous flow technology and high-pressure/high-temperature conditions have been employed industrially to scale up the synthesis with improved efficiency and purity.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylic acid?

Answer: A common approach involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by functionalization at the 3-position. For example, tert-butyl 3-oxopyrrolidine-1-carboxylate derivatives can undergo nucleophilic addition with phenyl Grignard reagents to introduce the phenyl group. Subsequent oxidation of the hydroxyl intermediate (if formed) to the carboxylic acid is achieved using reagents like KMnO₄ or RuO₄ under controlled conditions. Dichloromethane (DCM) and triethylamine (TEA) are often used as solvents and bases, respectively, for coupling reactions .

Basic: How should researchers characterize the purity and structure of this compound?

Answer: Key analytical methods include:

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substitution patterns, particularly for distinguishing phenyl and Boc groups.

- HPLC with UV detection (≥95% purity threshold) to assess purity, especially for chiral variants.

- Mass spectrometry (MS) to verify molecular weight (e.g., expected [M+H]⁺ ~305–550 g/mol, depending on substituents) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Respiratory protection is advised if airborne particulates are generated.

- First Aid: In case of skin contact, wash immediately with water. For inhalation, move to fresh air and consult a physician.

- Storage: Store at 2–8°C in airtight containers, away from strong oxidizers (e.g., peroxides) .

Advanced: How can stereochemical integrity be maintained during synthesis?

Answer:

- Chiral Auxiliaries: Use enantiomerically pure starting materials (e.g., (3R)- or (3S)-pyrrolidine derivatives).

- Asymmetric Catalysis: Employ chiral catalysts for phenyl group addition to ensure retention of configuration.

- Low-Temperature Reactions: Perform key steps (e.g., nucleophilic additions) at 0–20°C to minimize racemization .

Advanced: How do conflicting data on melting points or solubility impact experimental design?

Answer: Discrepancies in physical properties (e.g., unreported melting points in ) suggest:

- Reproducibility Checks: Validate literature data via differential scanning calorimetry (DSC) or capillary melting point analysis.

- Solvent Screening: Test solubility in DMSO, DCM, or THF for reaction optimization.

- Documentation: Report batch-specific variations in purity or crystallinity in publications .

Advanced: What methodologies optimize yield in Boc-deprotection reactions?

Answer:

- Acidic Conditions: Use TFA (trifluoroacetic acid) in DCM (1:1 v/v) for 1–2 hours at RT.

- Quenching: Neutralize with aqueous NaHCO₃ to isolate the free amine.

- Monitoring: Track deprotection via TLC (Rf shift) or in situ FTIR for carbonyl group disappearance .

Basic: What are the stability considerations for long-term storage?

Answer:

- Temperature: Store at 0–6°C to prevent Boc group hydrolysis.

- Moisture Control: Use desiccants or vacuum-sealed containers.

- Light Sensitivity: Protect from UV exposure to avoid degradation of the phenyl ring .

Advanced: How can researchers resolve discrepancies in reported reactivity with nucleophiles?

Answer:

- Kinetic vs. Thermodynamic Control: Vary reaction temperatures to favor desired products.

- Computational Modeling: Use DFT calculations to predict site selectivity (e.g., carboxylic acid vs. Boc group reactivity).

- Isolation of Intermediates: Characterize transient species via LC-MS to identify competing pathways .

Basic: What chromatographic techniques are effective for purification?

Answer:

- Flash Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) for non-polar intermediates.

- Reverse-Phase HPLC: Employ C18 columns with acetonitrile/water (0.1% TFA) for polar or chiral variants .

Advanced: How can derivatization expand the compound’s utility in drug discovery?

Answer:

- Amide Coupling: React the carboxylic acid with amines (EDCI/HOBt) to generate prodrug candidates.

- Phenyl Ring Functionalization: Introduce halogens or electron-withdrawing groups via Pd-catalyzed cross-coupling to modulate pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.